

Technical Guide to Bifendate-d6: Procurement and Scientific Data

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For researchers, scientists, and professionals in drug development, this guide provides comprehensive information on the procurement and technical specifications of **Bifendate-d6**. This deuterated analog of Bifendate serves as a critical internal standard for pharmacokinetic and metabolic studies.

Supplier and Purchasing Information

Bifendate-d6 is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.



Supplier	Catalog Number	Available Quantities	Purity	Notes
LGC Standards	TRC-B382892- 2.5MG	2.5 mg, 25 mg	Not specified	Pharmaceutical toxicology reference material.[1][2]
United States Biological	162836	Not specified	Highly Purified	Isotope-labeled analogue of Bifendate.[3]
PubChem	-	-	-	Lists multiple depositor- supplied synonyms (HY- W018791S, CS- 0372219).[4]
Medchemexpres s LLC	HY-W018791	100 mg	>98%	Supplier of the non-deuterated form, Bifendate. May offer the deuterated version.[5]
TargetMol	-	-	-	Supplier of the non-deuterated form, Bifendate. Inquiry for the deuterated form is recommended.
Hebei Chuanghai Biotechnology Co., Ltd	-	Min. Order 1KG	99%	Supplier of the non-deuterated form, Bifendate.



Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **Bifendate-d6**.

Property	Value	Source
Molecular Formula	C20H12D6O10	LGC Standards[1][2], United States Biological[3]
Molecular Weight	424.39 g/mol	LGC Standards[1][2], United States Biological[3]
IUPAC Name	trideuteriomethyl 7-methoxy-4- [7-methoxy-5- (trideuteriomethoxycarbonyl)-1, 3-benzodioxol-4-yl]-1,3- benzodioxole-5-carboxylate	PubChem[4]
Synonyms	DDB-d6, Dimethyl 4,4'- Dimethoxy-5,6,5',6'- di(methylenedioxy)biphenyl- 2,2'-dicarboxylate-d6	United States Biological[3]
Melting Point	176-179°C	United States Biological[3]
Solubility	Chloroform, Methanol	United States Biological[3]
Storage Temperature	Room Temperature / 4°C	United States Biological[3]

Experimental Protocols

While specific experimental protocols for **Bifendate-d6** are proprietary to the developing laboratories, a general methodology for the qualification of a deuterated internal standard using High-Performance Liquid Chromatography (HPLC) is provided below.

Objective: To verify the purity and identity of **Bifendate-d6** using HPLC coupled with mass spectrometry (MS).

Materials:



- Bifendate-d6 reference standard
- · Bifendate non-deuterated standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 μm)

Procedure:

- Standard Preparation: Prepare stock solutions of Bifendate-d6 and Bifendate in methanol at a concentration of 1 mg/mL. Create working solutions by diluting the stock solutions in a 50:50 acetonitrile:water mixture.
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μL
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive
 - Scan Mode: Full scan from m/z 100 to 600

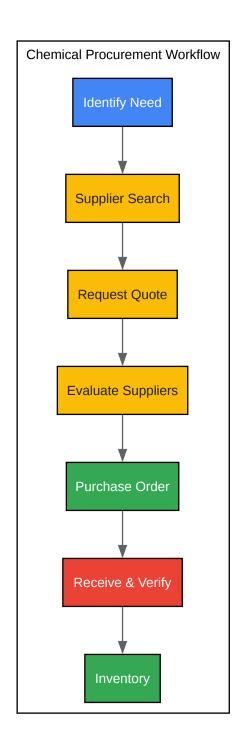


- Selected Ion Monitoring (SIM): Monitor for the expected parent ions of Bifendate-d6 (m/z ~425) and Bifendate (m/z ~419).
- Analysis: Inject the prepared solutions. The retention time of Bifendate-d6 should be nearly
 identical to that of non-deuterated Bifendate. The mass spectrum should show a clear peak
 corresponding to the molecular weight of Bifendate-d6, confirming its identity and isotopic
 enrichment. Purity is determined by the area percentage of the main peak in the
 chromatogram.

Visualized Workflows and Pathways

The following diagrams illustrate key processes relevant to the procurement and use of **Bifendate-d6** in a research context.

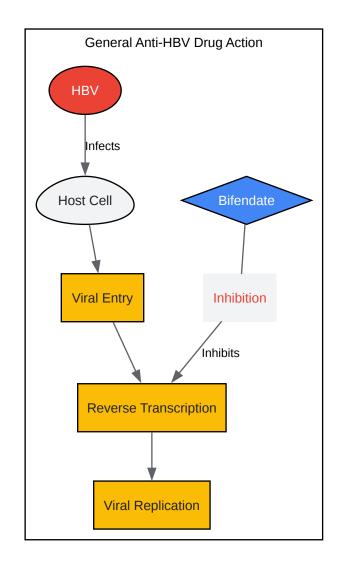




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Caption: A typical workflow for procuring a chemical standard like **Bifendate-d6**.





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Caption: Bifendate is noted for its anti-HBV efficacy.[5][8] This diagram shows a general mechanism of action for such drugs.

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